Ethyl 2-aminocyclohexanecarboxylate
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Overview
Description
Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .
Synthesis Analysis
The synthesis of this compound has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .Scientific Research Applications
Stereoselective Synthesis
Ethyl 2-aminocyclohexanecarboxylate serves as a versatile template in stereoselective synthesis, particularly for the creation of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These derivatives are crucial building blocks for β-peptides, highlighting the compound's significance in the synthesis of complex molecular structures (Masesane & Steel, 2004).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of potent attractants for agricultural pests, such as the Mediterranean fruit fly. This application demonstrates its utility in creating specific, biologically active molecules, contributing to areas like pest control and agriculture (Raw & Jang, 2000).
Polymerization and Chemical Synthesis
This compound is instrumental in polymer chemistry. It has been used as a monomer in enzymatically catalyzed oxidative polymerization processes. This showcases its role in creating novel polymeric materials with potential applications in various industries (Pang, Ritter & Tabatabai, 2003).
Metabolite Analysis
In the field of plant biology, it has been used in protocols for analyzing metabolites related to ethylene biosynthesis. This emphasizes its relevance in understanding and manipulating plant growth and development processes (Bulens et al., 2011).
Catalytic Reactions
Its derivatives have been utilized as ligands in catalytic reactions, showcasing its potential in facilitating various chemical transformations, including C-N, C-O, and C-S coupling reactions. This indicates its utility in complex organic syntheses and the development of new chemical entities (Lv & Bao, 2007).
Future Directions
The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.
Properties
IUPAC Name |
ethyl 2-aminocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODUKXHGDCJEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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